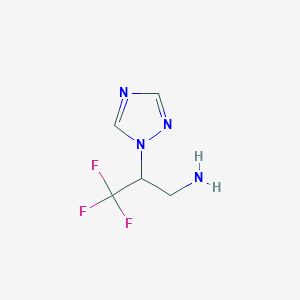![molecular formula C12H17Cl2N3 B1419212 [3-(2-Phényl-1H-imidazol-1-yl)propyl]amine dihydrochlorure CAS No. 93668-45-2](/img/structure/B1419212.png)
[3-(2-Phényl-1H-imidazol-1-yl)propyl]amine dihydrochlorure
Vue d'ensemble
Description
“[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are 273.0799529 g/mol .Applications De Recherche Scientifique
Thérapie anticancéreuse
Le motif imidazole est un élément crucial dans la conception de médicaments anticancéreux en raison de son rôle dans l'inhibition d'enzymes telles que le récepteur du facteur de croissance épidermique (EGFR). L'EGFR joue un rôle essentiel dans la régulation du cycle cellulaire, ce qui en fait une cible pour le développement de médicaments anticancéreux. Des composés contenant le groupe imidazole, tels que le [3-(2-Phényl-1H-imidazol-1-yl)propyl]amine dihydrochlorure, pourraient potentiellement être synthétisés pour servir d'inhibiteurs EGFR innovants avec des applications en thérapie anticancéreuse .
Proteomique et découverte de médicaments
Des études de proteomique chimique ont indiqué que les composés contenant de l'imidazole peuvent cibler des résidus spécifiques au sein des protéines, tels que le résidu C522 de p97, un acteur crucial dans les processus cellulaires. En conservant la sélectivité parmi le protéome complexe, ces composés aident aux études biologiques et à la découverte de médicaments en fournissant de nouveaux inhibiteurs covalents de protéines comme p97 .
Agents anti-quorum sensing
Les dérivés de l'imidazole ont été évalués pour leur capacité à bloquer les signaux de quorum sensing, en particulier au niveau de PqsR. Cela conduit à une réduction de la transcription des gènes impliqués dans les voies de quorum sensing, diminuant finalement les comportements pathogènes chez les bactéries. De tels composés pourraient être utilisés pour développer de nouveaux agents anti-quorum sensing avec des applications dans la lutte contre les infections bactériennes .
Potentiel thérapeutique dans diverses maladies
Le cycle imidazole est un motif structural commun que l'on retrouve dans les agents thérapeutiques pour un éventail de maladies en raison de sa nature hétérocyclique contenant des atomes d'azote. Des composés avec cette structure ont été explorés pour leur potentiel thérapeutique dans divers domaines médicaux .
Synthèse de molécules fonctionnelles
Les imidazoles sont largement utilisés dans la synthèse de molécules fonctionnelles en raison de leur motif structural hétérocyclique. Le développement de nouvelles méthodes pour la synthèse régiosélectivité d'imidazoles substitués reste stratégiquement important pour faire progresser les applications dans différents domaines scientifiques .
Recherche en chimie hétérocyclique
L'étude et la synthèse de composés contenant de l'imidazole contribuent de manière significative à la recherche en chimie hétérocyclique. Les propriétés uniques du cycle imidazole en font un domaine d'intérêt pour le développement de nouvelles entités chimiques avec des applications potentielles en chimie médicinale et dans d'autres disciplines scientifiques .
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its chemical and biological properties for the development of new drugs . This could include studying its antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the effects could be diverse depending on the specific target and biochemical pathway involved .
Analyse Biochimique
Biochemical Properties
[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to interact with metal ions, which can influence enzyme activity. This compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby modulating their catalytic activity. Additionally, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .
Cellular Effects
The effects of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride can impact gene expression by interacting with transcription factors and influencing their binding to DNA . This can result in changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation.
Molecular Mechanism
At the molecular level, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation. In vitro and in vivo studies have demonstrated that [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity . At higher doses, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride can influence the levels of key metabolites by modulating enzyme activity and gene expression, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride, influencing its localization and availability for biochemical interactions.
Subcellular Localization
The subcellular localization of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAITRPVMYQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662985 | |
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93668-45-2 | |
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


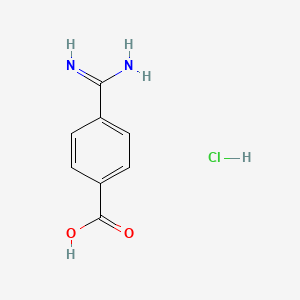
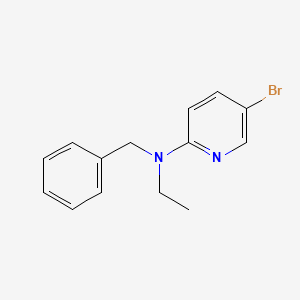
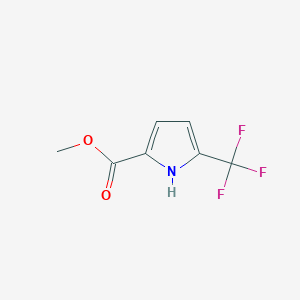
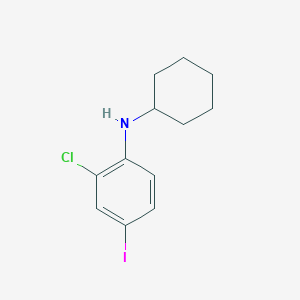
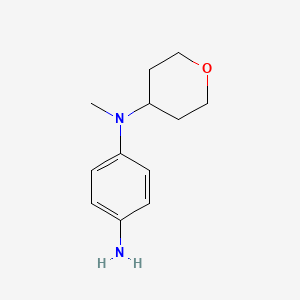
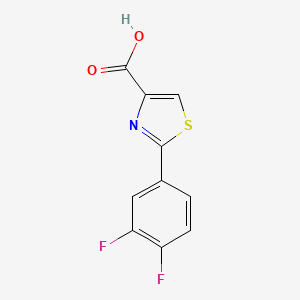


![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)

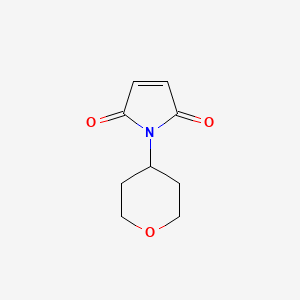

![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
